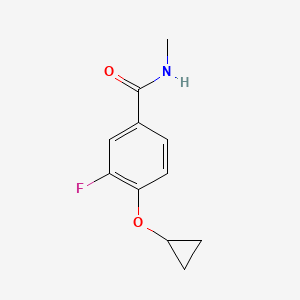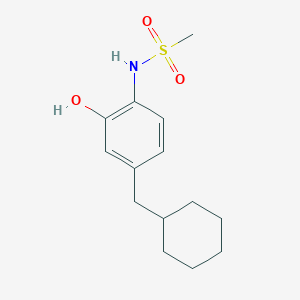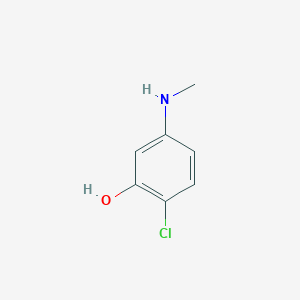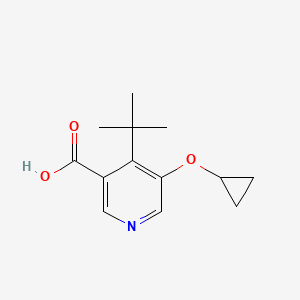
2-Tert-butyl-3-(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-(methylsulfanyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methylsulfanyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylphenol is then subjected to a thiolation reaction with methylthiol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes. Additionally, it may interact with cellular signaling pathways to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butylphenol: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
3-Methylsulfanylphenol: Lacks the tert-butyl group, affecting its reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity.
Uniqueness
2-Tert-butyl-3-(methylsulfanyl)phenol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
2-tert-butyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)10-8(12)6-5-7-9(10)13-4/h5-7,12H,1-4H3 |
InChI-Schlüssel |
YSNBKMXYIOWINR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















